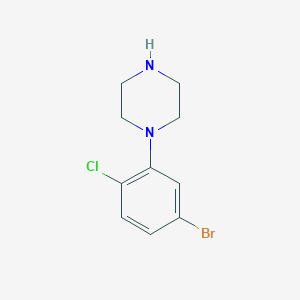

1-(5-Bromo-2-chlorophenyl)piperazine

Description

Properties

Molecular Formula |

C10H12BrClN2 |

|---|---|

Molecular Weight |

275.57 g/mol |

IUPAC Name |

1-(5-bromo-2-chlorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

ZUTPPYHCRNJLCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 5-bromo-2-chloroaniline or related halogenated anilines.

- Formation of the piperazine ring by reaction with bis(2-chloroethyl)amine or piperazine derivatives.

- Nucleophilic substitution reactions to introduce the piperazine moiety onto the aromatic ring.

The key challenge is to maintain the integrity of the halogen substituents (bromo and chloro) during the reaction and to achieve high purity and yield.

Stepwise Preparation Example

A representative synthetic route adapted from related compounds (e.g., 1-(3-chlorophenyl)piperazine) involves the following steps:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of bis(2-chloroethyl)amine hydrochloride | Chlorination of diethanolamine with thionyl chloride in xylene | High (not specified) | Xylene solvent, reflux conditions |

| 2 | Reaction of 5-bromo-2-chloroaniline with bis(2-chloroethyl)amine hydrochloride | Heating mixture in xylene at reflux (approx. 140-145°C) with p-toluenesulfonic acid catalyst | ~85 (based on analogues) | Reaction monitored by TLC; product crystallizes upon cooling |

| 3 | Cyclization to form this compound | Intramolecular ring closure under heating conditions | Moderate to high | Purification by filtration and washing with chilled solvents |

This approach is analogous to the synthesis of 1-(3-chlorophenyl)piperazine hydrochloride described in patent CN104402842A and related literature, where 3-chloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride under reflux in aromatic solvents to yield the piperazine intermediate.

Alternative Direct Piperazine Substitution

Alternatively, direct nucleophilic substitution of 5-bromo-2-chlorophenyl halides with piperazine can be performed:

- 5-Bromo-2-chlorophenyl halide (e.g., bromide or chloride) is reacted with piperazine under basic conditions.

- Solvents like dimethylbenzene (xylene) or acetone are used.

- Reaction temperatures range from ambient to reflux depending on reactivity.

- The reaction may be catalyzed or facilitated by bases such as sodium hydroxide or potassium carbonate.

This method is supported by analogous syntheses of substituted phenylpiperazines where halogenated anilines or benzyl halides are reacted with piperazine derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Xylene, chloroform, acetone, dimethylbenzene | Solvent choice affects solubility and reaction rate; aromatic solvents favor ring closure |

| Temperature | 0–145 °C (step-dependent) | Higher temperatures promote cyclization but risk dehalogenation |

| Reaction Time | 4–24 hours | Longer times improve conversion but may increase side products |

| Catalyst/Additives | p-Toluenesulfonic acid, bases like NaOH | Catalysts improve reaction rate and yield |

| Work-up | Cooling to 0–5 °C, filtration, washing with chilled solvents | Enhances crystallization and purity |

Analytical and Purity Data

- The product is typically isolated as a crystalline solid.

- Purity is confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods.

- Yields reported for analogous compounds range from 70% to 85%.

- Infrared (IR) spectra show characteristic aromatic C-H stretches and piperazine ring vibrations.

- Nuclear Magnetic Resonance (NMR) confirms substitution pattern and ring formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Stepwise synthesis via bis(2-chloroethyl)amine | 5-Bromo-2-chloroaniline, diethanolamine | Thionyl chloride, p-toluenesulfonic acid | Xylene | Reflux (140-145 °C) | ~80-85 | High purity, scalable | Multiple steps, longer time |

| Direct nucleophilic substitution | 5-Bromo-2-chlorophenyl halide, piperazine | NaOH or base | Acetone or dimethylbenzene | 25–110 °C | 70-80 | Simpler, fewer steps | Possible side reactions, moderate yield |

Research Findings and Considerations

- The preservation of halogen substituents during synthesis is critical for the biological activity of the compound.

- Mild reaction conditions and choice of solvent can minimize side reactions such as dehalogenation or over-alkylation.

- Purification by crystallization and washing with cold solvents improves product quality.

- Analytical characterization (NMR, IR, melting point) is essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial and anticancer agents.

Industrial Applications: It is employed in the synthesis of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Receptor Binding and Selectivity

- mCPP : Primarily acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats via serotonergic pathways .

- TFMPP : Selective for 5-HT1B receptors (65-fold selectivity over 5-HT1A) and used to study serotonin-mediated behaviors .

- This compound : Predicted to exhibit mixed 5-HT receptor activity due to dual halogen substituents. The bromine may enhance binding affinity but reduce selectivity compared to mCPP or TFMPP .

Cytotoxicity

- Analogs like 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) show potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the µM range .

Physicochemical Properties

- Solubility : Bromine and chlorine substituents increase hydrophobicity (logP ~2.5–3.5), reducing aqueous solubility compared to methoxy-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine, logP ~1.8) .

- Stability : Halogenated arylpiperazines like mCPP and TFMPP exhibit moderate metabolic stability, undergoing CYP2D6-mediated hydroxylation . The bromine in the target compound may slow oxidation, prolonging half-life.

Metabolic and Toxicological Profiles

- Metabolism : Arylpiperazines undergo N-dealkylation (CYP3A4) and hydroxylation (CYP2D6). Bromine’s size may impede enzymatic access, reducing clearance rates compared to chlorine or CF₃ groups .

- Toxicity : mCPP and TFMPP are associated with neurotoxicity at high doses, while brominated analogs may pose hepatotoxic risks due to slower elimination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 1-(5-Bromo-2-chlorophenyl)piperazine?

- Methodological Answer : The synthesis typically involves coupling halogenated benzyl halides with piperazine under reflux in solvents like ethanol or toluene. For example, 1-(2-fluorobenzyl)piperazine derivatives were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using CuSO₄·5H₂O and sodium ascorbate as catalysts, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . Characterization relies on elemental analysis, NMR, and UV-Vis spectroscopy. Modifications, such as β-cyclodextrin inclusion, reduce toxicity but may lower bioactivity .

Q. How can capillary electrophoresis (CE) and Raman spectroscopy be optimized for detecting halogenated piperazine derivatives?

- Methodological Answer : CE with UV detection at 236 nm effectively separates chlorophenylpiperazine isomers (e.g., oCPP, mCPP, pCPP) in confiscated samples. Internal standards like p-tolylpiperazine improve quantification . Raman microspectroscopy (20 mW laser power, 128–256 scans) distinguishes isomers (e.g., 3-CPP vs. 4-CPP) via multivariate analysis (PCA/LDA) of spectral peaks, enabling forensic identification without degradation .

Q. What structure-activity relationships (SAR) govern halogen substitution in piperazine derivatives?

- Methodological Answer : Halogen position (meta vs. para) and electronegativity (Br vs. Cl) significantly impact receptor binding. For instance, 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine shows enhanced antimicrobial activity due to steric and electronic effects from the bromine-chlorine pairing. Fluorine substitution (e.g., 1-(2-Fluoro-benzyl)piperazine) improves metabolic stability compared to chlorine analogs .

Q. What experimental models assess the toxicity profile of halogenated piperazines?

- Methodological Answer : Rodent models (e.g., infiltration anesthesia studies) evaluate acute toxicity. Modified derivatives with β-cyclodextrin exhibit reduced toxicity (LD₅₀ > 500 mg/kg) but lower bioactivity, highlighting a trade-off between safety and efficacy . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) quantify anticancer potential, with IC₅₀ values varying by halogen substitution .

Advanced Research Questions

Q. How do structural modifications reconcile contradictions between predicted and observed biological activity?

- Methodological Answer : Computational docking may overestimate activity if steric hindrance or solvent interactions are neglected. For example, β-cyclodextrin-modified piperazines show reduced antiplatelet activity despite in silico predictions, attributed to hindered receptor access . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical to resolve discrepancies .

Q. What molecular docking strategies optimize piperazine derivatives for kinase inhibition?

- Methodological Answer : Docking into Plasmodium PKG and PI4K revealed that a basic piperazine amide in this compound analogs forms H-bonds with catalytic lysine (Lys563 in PKG) and aspartate (Asp675), enhancing inhibition. Neutral morpholine substitutions reduce activity due to unfavorable electrostatic interactions, guiding SAR refinement .

Q. How can synthesis scalability be improved for halogenated piperazines without compromising purity?

- Methodological Answer : Continuous flow reactors minimize side reactions in multi-step syntheses. For example, coupling 5-bromo-2-chlorobenzyl chloride with piperazine in a PTFE membrane contactor (20–50°C, 1–2 bar) improves yield (>85%) and reduces solvent waste. In-line FTIR monitors reaction progress .

Q. What role does piperazine play in CO₂ capture systems, and how is its stability quantified?

- Methodological Answer : Piperazine enhances CO₂ absorption in K₂CO₃ solvents by promoting bicarbonate formation. Thermal stability assays (TGA/DSC) show degradation onset at 150°C, while NMR tracks solvent loss (<5% over 100 cycles). Co-solvents like MDEA mitigate vapor pressure issues .

Q. Which advanced structural analysis techniques elucidate piperazine inclusion complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.